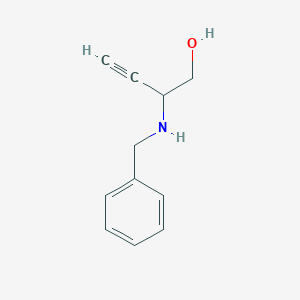

2-(Benzylamino)but-3-yn-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(benzylamino)but-3-yn-1-ol |

InChI |

InChI=1S/C11H13NO/c1-2-11(9-13)12-8-10-6-4-3-5-7-10/h1,3-7,11-13H,8-9H2 |

InChI Key |

HHDHGCBLNXIBBY-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(CO)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzylamino but 3 Yn 1 Ol

General Synthetic Routes Towards 2-(Benzylamino)but-3-yn-1-ol

The construction of the this compound framework can be achieved through several reliable synthetic strategies. These routes primarily involve the formation of the key carbon-nitrogen bond through amination reactions or the construction of the alkyne moiety via alkynylation.

Amination reactions provide a direct method for introducing the benzylamino group into a pre-existing but-3-yn-1-ol backbone. One common approach is the nucleophilic ring-opening of a suitable epoxide, such as 1,2-epoxy-3-butyne, with benzylamine (B48309). This reaction proceeds via an SN2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide, leading to the desired amino alcohol regioselectively.

Alternatively, propargylic alcohols can undergo substitution reactions, often activated by a metal catalyst. For instance, gold-catalyzed hydroamination of propargylic alcohols with anilines has been reported to form 3-hydroxyimines, which can be subsequently reduced to the corresponding 1,3-aminoalcohols ucl.ac.uk. While this is a two-step process, it highlights the utility of activating the alcohol moiety for amination. Another strategy involves the iron(III) chloride-catalyzed substitution reaction of propargylic alcohols with various nucleophiles, including amides, to form new C-N bonds organic-chemistry.org.

A summary of representative amination approaches is presented below.

| Precursor | Reagent | Catalyst/Conditions | Product | Ref. |

| 1,2-Epoxy-3-butyne | Benzylamine | Heat or Lewis Acid | This compound | N/A |

| But-3-yne-1,2-diol | Benzylamine | Activating Agent (e.g., MsCl), then Base | This compound | N/A |

| Propargylic Alcohol | Aniline | Gold Catalyst, then Reduction | 1,3-Aminoalcohol | ucl.ac.uk |

This table presents generalized and analogous reactions applicable to the synthesis of the target compound.

Alkynylation strategies focus on forming the carbon-carbon triple bond or attaching the alkyne group to an amino alcohol precursor. The most prominent and atom-economical method in this category is the three-component coupling reaction, often referred to as A³ coupling (Aldehyde-Alkyne-Amine). In a typical synthesis for the target molecule, benzylamine, formaldehyde (or a synthetic equivalent), and ethynylmethanol would be coupled. This reaction is frequently catalyzed by copper or gold salts. Copper(I) salts, for example, are known to efficiently catalyze the one-pot synthesis of propargylamines from aldehydes, amines, and terminal alkynes. organic-chemistry.org

Another approach involves the addition of a metal acetylide to an α-amino aldehyde. For the synthesis of this compound, this would entail the preparation of 2-(benzylamino)acetaldehyde, followed by the nucleophilic addition of an ethynyl Grignard reagent or lithium acetylide to the aldehyde carbonyl.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Ref. |

| Benzylamine | Formaldehyde | Ethynylmethanol | CuBr | This compound | organic-chemistry.org |

| 2-(Benzylamino)acetaldehyde | Ethynylmagnesium bromide | N/A | N/A (Stoichiometric) | This compound | N/A |

| Benzylamine | Propargyl Alcohol | N/A | Gold(III) Salen Complex | N-substituted Propargylamine (B41283) | organic-chemistry.org |

This table presents common alkynylation strategies applicable to the synthesis of the target compound.

Enantioselective Synthesis of Chiral this compound

Since the C2 carbon of this compound is a stereocenter, developing methods for its enantioselective synthesis is of significant interest. These methods aim to produce the (R)- or (S)-enantiomer in high optical purity.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. For the synthesis of chiral propargylamines, the catalytic asymmetric A³ coupling reaction is a powerful tool. This is achieved by using a metal catalyst, such as copper(I) or gold(I), in conjunction with a chiral ligand. For example, a copper(I) complex of i-Pr-pybox-diPh has been shown to efficiently catalyze the enantioselective one-pot, three-component synthesis of propargylamines. organic-chemistry.org Similarly, the use of CuBr with the chiral ligand (R)-quinap enables the preparation of a wide range of chiral propargylamines with good yield and enantioselectivity. organic-chemistry.org These catalytic systems create a chiral environment around the reacting species, directing the approach of the nucleophilic alkyne to one face of the intermediate iminium ion, thereby favoring the formation of one enantiomer.

| Catalyst System | Reaction Type | Typical Enantioselectivity (ee) | Ref. |

| Cu(I) / i-Pr-pybox-diPh | Three-Component Coupling | High | organic-chemistry.org |

| CuBr / (R)-QUINAP | Three-Component Coupling | Good to Excellent | organic-chemistry.org |

| Gold(I) / Chiral Phosphine (B1218219) | Asymmetric Alkynylation | High | nih.gov |

This table summarizes catalytic systems used for analogous enantioselective syntheses.

The use of a chiral auxiliary is a classical and robust strategy for asymmetric synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to one of the reactants to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantioenriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom. For example, a chiral sulfinamide, such as Ellman's auxiliary (tert-butanesulfinamide), can be condensed with an aldehyde to form a chiral N-sulfinyl imine. osi.lv Diastereoselective addition of an alkynyl nucleophile to this imine, followed by removal of the sulfinyl group, affords the chiral propargylamine. Evans oxazolidinone auxiliaries, while more commonly used for alkylation and aldol reactions, can also be adapted for the synthesis of chiral amino alcohols. researchgate.net A chiral benzyl (B1604629) group itself can also serve as both a chiral auxiliary and a protecting group in reactions like the chelation-controlled asymmetric nucleophilic addition to α-benzyloxy ketones. researchgate.net

| Chiral Auxiliary | Key Intermediate | Key Reaction | Diastereoselectivity | Ref. |

| tert-Butanesulfinamide | Chiral N-sulfinyl imine | Alkynylide addition | High | osi.lv |

| Evans Oxazolidinone | Chiral N-acyloxazolidinone | Reduction/Modification | High | researchgate.net |

| 8-Phenylmenthol | Chiral Ester | Ene Reaction | Good to High | wikipedia.org |

This table outlines common chiral auxiliaries and their application principles relevant to the target synthesis.

Chemoenzymatic methods leverage the high selectivity of enzymes to perform chiral transformations. A common strategy for obtaining enantiopure compounds is the enzymatic kinetic resolution of a racemic mixture. In this process, an enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted.

For this compound, a lipase could be used to selectively acylate the alcohol function of one enantiomer in the racemic mixture. For example, a lipase such as Candida antarctica lipase B (CalB) could catalyze the acetylation of (R)-2-(benzylamino)but-3-yn-1-ol using a suitable acyl donor (e.g., ethyl acetate), leaving the (S)-enantiomer largely unreacted. The resulting ester and the unreacted alcohol can then be separated chromatographically. This approach has been successfully applied to the synthesis of enantioenriched β-aminoesters and β-aminoamides, demonstrating the versatility of lipases in catalyzing reactions with amino-functionalized molecules. nih.govdoaj.org

| Enzyme | Reaction Type | Strategy | Substrate | Ref. |

| Lipase (e.g., CalB) | Transesterification / Acylation | Kinetic Resolution | Racemic this compound | nih.govdoaj.org |

| Acylase | Amide Hydrolysis | Kinetic Resolution | Racemic N-acetylated precursor | N/A |

This table illustrates potential chemoenzymatic strategies for the enantioselective synthesis of the target compound.

Resolution Techniques for Racemic this compound

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the synthesis of enantiomerically pure compounds like this compound. Common methods for resolving racemic amino alcohols include classical chemical resolution and enzymatic kinetic resolution.

Classical Chemical Resolution: This technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. patsnap.comnih.gov These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. patsnap.com After separation, the desired enantiomer of the amine can be recovered by removing the chiral auxiliary. For a basic compound like this compound, chiral acids are suitable resolving agents. The efficiency of the resolution depends on the choice of the resolving agent and the solvent system used for crystallization. rsc.org

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Comments |

|---|---|---|

| (+)-Tartaric acid | Acid | Readily available and widely used. nih.gov |

| (-)-Mandelic acid | Acid | Effective for a range of amines. nih.gov |

| (+)-Camphor-10-sulfonic acid | Acid | Strong acid, useful for forming crystalline salts. nih.gov |

| (-)-Dibenzoyltartaric acid | Acid | Often provides good crystallinity. |

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture. nih.govfrontiersin.org In the case of this compound, a lipase could be used to selectively acylate one of the enantiomers in the presence of an acyl donor. nih.gov This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated based on their different chemical properties. The efficiency of enzymatic resolution is often high, providing products with excellent enantiomeric excess. nih.gov Dynamic kinetic resolution (DKR) is an advancement of this technique that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org

Protecting Group Strategies in the Synthesis of this compound Precursors

In a multi-step synthesis of a complex molecule like this compound, it is often necessary to temporarily block or "protect" reactive functional groups to prevent them from undergoing unwanted reactions. organic-chemistry.org For a precursor to this compound, such as 2-aminobut-3-yn-1-ol, both the amino and hydroxyl groups may require protection.

The choice of a protecting group is crucial and depends on its stability under the reaction conditions of subsequent steps and the ease of its selective removal. jocpr.com An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is highly valuable in complex syntheses. organic-chemistry.org

For the amino group, carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are commonly used. fiveable.me The Boc group is stable to a wide range of conditions but is easily removed with acid, while the Cbz group is removed by catalytic hydrogenation. creative-peptides.com For the hydroxyl group, silyl ethers like tert-butyldimethylsilyl (TBDMS) or benzyl ethers (Bn) are common choices. researchgate.net Silyl ethers are typically removed by fluoride ions, while benzyl ethers can be cleaved by hydrogenolysis. researchgate.netnih.gov

Table 2: Comparison of Protecting Groups for Amino and Hydroxyl Functions

| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |

|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | (Boc)₂O, base | Acid (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz | Cbz-Cl, base | H₂, Pd/C |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | F⁻ (e.g., TBAF) |

Green Chemistry Approaches and Sustainable Synthesis of this compound

Green chemistry principles focus on designing chemical processes that are environmentally benign, economically viable, and socially responsible. wjpmr.com For the synthesis of this compound, which is a propargylamine derivative, several green strategies can be employed.

One of the most common methods for synthesizing propargylamines is the A³ coupling reaction, a one-pot, three-component reaction of an aldehyde, an amine, and a terminal alkyne. rsc.org To make this process greener, several modifications can be introduced:

Use of Heterogeneous Catalysts: Replacing homogeneous catalysts with solid-supported catalysts simplifies catalyst recovery and reuse, reducing waste. nih.gov For instance, copper nanoparticles supported on various materials have been shown to be effective for A³ coupling. rsc.org

Solvent-Free or Green Solvents: Performing reactions in the absence of a solvent or in environmentally friendly solvents like water or ionic liquids can significantly reduce the environmental impact. patsnap.comrsc.org

Metal-Free Catalysis: The development of metal-free catalytic systems for A³ coupling reactions is a significant advancement in green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. nih.gov

Biocatalysis: The use of enzymes in the synthesis of chiral amino alcohols is an inherently green approach, as reactions are typically performed in aqueous media under mild conditions. frontiersin.org Engineered amine dehydrogenases can be used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. frontiersin.org

Table 3: Overview of Green Chemistry Strategies for Propargylamine Synthesis

| Strategy | Description | Advantages |

|---|---|---|

| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants. | Easy separation and recycling of the catalyst. nih.gov |

| Solvent-Free Conditions | Reaction is carried out without a solvent. | Reduced waste, lower cost, and simplified workup. rsc.org |

| Use of Green Solvents | Water, supercritical fluids, or ionic liquids are used as the reaction medium. | Reduced toxicity and environmental impact. |

| Metal-Free Reactions | Reactions are catalyzed by organic molecules or proceed without a catalyst. | Avoids the use of toxic and expensive metals. nih.gov |

Chemical Reactivity and Derivatization of 2 Benzylamino but 3 Yn 1 Ol

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne is a highly reactive functional group, participating in a variety of addition and coupling reactions. This functionality is key to many of the molecule's applications in constructing more complex molecular frameworks.

Click chemistry describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for various applications, including drug discovery and materials science. organic-chemistry.org The terminal alkyne of 2-(Benzylamino)but-3-yn-1-ol is an excellent substrate for the most prominent click reaction, the azide-alkyne cycloaddition.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The copper-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition is highly regioselective, exclusively producing 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds under mild conditions, often in aqueous solvents, and tolerates a wide array of functional groups. organic-chemistry.org In this reaction, this compound would react with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), to yield a 1-(benzyl)-4-(hydroxymethyl)-1,2,3-triazole derivative. The reaction is significantly accelerated by the use of specific ligands. mdpi.com

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the CuAAC reaction, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) yields the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole. nih.govcore.ac.uk This reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes and is also tolerant of various functional groups. core.ac.uk The reaction of this compound with an azide under RuAAC conditions would therefore produce a 1-(benzyl)-5-(hydroxymethyl)-1,2,3-triazole derivative. It has been noted that for some propargylic alcohols, the regioselectivity can be substrate-dependent, sometimes yielding a mixture of regioisomers. chalmers.se

| Reaction | Catalyst System | Typical Solvent | Regioselectivity | Reference |

|---|---|---|---|---|

| CuAAC | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Aqueous mixtures (e.g., tBuOH/H₂O) | 1,4-disubstituted triazole | organic-chemistry.org |

| RuAAC | [RuClCp(PPh₃)₂] or [RuClCp(COD)] | Non-protic (e.g., Benzene (B151609), Toluene, THF, Dioxane) | 1,5-disubstituted triazole | core.ac.uk |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nobelprize.orgresearchgate.net As a terminal alkyne, this compound is a suitable coupling partner in reactions such as the Sonogashira coupling.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.orgnih.gov This reaction would allow for the direct attachment of an aryl or vinyl substituent to the terminal carbon of the alkyne in this compound, yielding a disubstituted alkyne. The reaction conditions are generally mild and tolerate a wide variety of functional groups on the coupling partner. organic-chemistry.org Numerous palladium catalysts and ligands have been developed to improve the efficiency and scope of this reaction, including copper-free protocols. lucp.net

| Component | Example | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | arkat-usa.org |

| Copper Co-catalyst | CuI | organic-chemistry.org |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | organic-chemistry.org |

| Solvent | THF, DMF, Toluene | lucp.net |

Hydration: The terminal alkyne of this compound can undergo hydration (the addition of water across the triple bond) via two primary methods that yield different constitutional isomers.

Mercury(II)-Catalyzed Hydration: In the presence of aqueous acid (e.g., H₂SO₄) and a mercury(II) salt (e.g., HgSO₄) catalyst, hydration follows Markovnikov's rule. libretexts.orgkhanacademy.org The initial product is an enol, where the hydroxyl group adds to the more substituted internal carbon of the alkyne. This enol intermediate rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone. libretexts.orglibretexts.org

Hydroboration-Oxidation: This two-step sequence provides the anti-Markovnikov hydration product. The alkyne is first treated with a sterically hindered borane, such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), to prevent double addition. libretexts.orglibretexts.org Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic solution yields an enol where the hydroxyl group is on the terminal carbon. This enol then tautomerizes to an aldehyde. libretexts.org

Hydroamination: The addition of an N-H bond across the carbon-carbon triple bond can be achieved through catalysis, often using late transition metals. acs.org While intermolecular hydroamination can be challenging, intramolecular hydroamination of aminoalkynes is a well-established method for synthesizing nitrogen-containing heterocycles. Although this compound itself would require an intermolecular reaction, its derivatives could be designed to undergo efficient intramolecular cyclization. For example, bifunctional hydroxyl-aminoalkynes have been shown to undergo chemoselective intramolecular hydroamination in the presence of a copper(I) catalyst. acs.org

The alkyne moiety serves as a versatile two-carbon component in various cycloaddition reactions to construct carbocyclic and heterocyclic ring systems.

[2+2+2] Cycloaddition: This reaction involves the combination of three alkyne units, or a diyne with a monoyne, to form a benzene ring. Transition metal catalysts, particularly those based on rhodium (Rh), cobalt (Co), and nickel (Ni), are effective for this transformation. rsc.org While this compound is a monoyne, it could participate in intermolecular [2+2+2] cycloadditions with a 1,6-diyne to generate highly substituted, fused pyrrolidine (B122466) systems. rsc.org

[3+2] Cycloaddition: Propargylamines can serve as three-carbon synthons in [3+2] cycloaddition reactions. For instance, in the presence of a base, propargylamines can react with aldehydes to regioselectively synthesize substituted furans. mdpi.comdntb.gov.ua In other examples, a phosphine-free [3+2] cycloaddition between substituted propargylamines and dialkyl azodicarboxylates has been shown to produce functionalized pyrazoles in good yields. thieme-connect.comthieme-connect.comresearchgate.net

[2+2] Cycloaddition: The reaction of N-substituted propargylamines with electron-deficient alkenes like tetracyanoethylene (B109619) (TCNE) can proceed via a [2+2] cycloaddition-retroelectrocyclization sequence. nih.govresearchgate.net This pathway leads to the formation of highly functionalized intermediates that can undergo further intramolecular cyclization to yield complex heterocyclic products such as pyrroles and pyrrolopyridines. nih.govresearchgate.net

Transformations at the Secondary Amine Functionality

The secondary amine in this compound is a nucleophilic center that readily undergoes reactions such as alkylation and acylation.

N-Alkylation: The nitrogen atom can be alkylated to form a tertiary amine. This is commonly achieved by reaction with an alkyl halide. wikipedia.org However, this method can lead to overalkylation, forming a quaternary ammonium (B1175870) salt. wikipedia.org Alternative methods involve the reductive amination of aldehydes or ketones or the use of alcohols as alkylating agents under transition-metal catalysis (e.g., using Ru, Ir, or Co complexes), which is considered a greener approach. acs.orgnih.govrsc.org The direct N-alkylation of secondary amines with alkyl halides can be performed efficiently in an aqueous medium, providing a simple and environmentally benign methodology. researchgate.net

N-Acylation: The secondary amine can be acylated using acylating agents like acyl chlorides or acid anhydrides to form an amide. When reacting with amino alcohols like this compound, chemoselectivity becomes an important consideration, as acylation could potentially occur at the hydroxyl group (O-acylation) as well. Selective N-acylation is often achievable under controlled conditions. For example, the chemoselective N-chloroacetylation of various amino alcohols has been accomplished under biocompatible conditions in a phosphate (B84403) buffer. tandfonline.com It is also known that in some amino alcohol systems, an initial N-acylated product can rearrange to the thermodynamically more stable O-acyl product via N-to-O acyl migration, particularly under acidic conditions. tandfonline.com

Table of Mentioned Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Subject Compound |

| Copper(II) Sulfate (CuSO₄) | Catalyst Precursor |

| Sodium Ascorbate | Reducing Agent |

| [CpRuCl(PPh₃)₂] | Ruthenium Catalyst |

| [CpRuCl(COD)] | Ruthenium Catalyst |

| Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂) | Palladium Catalyst |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Palladium Catalyst |

| Copper(I) Iodide (CuI) | Co-catalyst |

| Triethylamine (Et₃N) | Base |

| Diisopropylamine (DIPA) | Base |

| Sulfuric Acid (H₂SO₄) | Acid Catalyst |

| Mercury(II) Sulfate (HgSO₄) | Catalyst |

| Disiamylborane (Sia₂BH) | Hydroborating Agent |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Hydroborating Agent |

| Hydrogen Peroxide (H₂O₂) | Oxidizing Agent |

| Tetracyanoethylene (TCNE) | Cycloaddition Partner |

| Dialkyl azodicarboxylates | Cycloaddition Partner |

| Acyl chloride | Acylating Agent |

| Acid anhydride (B1165640) | Acylating Agent |

Formation of Amides and Sulfonamides from this compound

The secondary amine functionality of this compound serves as a key site for derivatization through the formation of amide and sulfonamide linkages. These reactions are fundamental in synthetic chemistry for introducing a wide range of substituents, thereby modifying the molecule's properties.

Amide Bond Formation: The conversion of the secondary amine in this compound to an amide can be achieved through reaction with various acylating agents. researchgate.netluxembourg-bio.com Typically, this involves treating the amino alcohol with a carboxylic acid derivative, such as an acyl chloride or acid anhydride, in the presence of a non-nucleophilic base like triethylamine. The base neutralizes the acidic byproduct (e.g., HCl) generated during the reaction. Alternatively, direct coupling with a carboxylic acid is possible using a variety of coupling reagents, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by the amine. researchgate.net The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the formation of the amide bond. luxembourg-bio.com Given the presence of a primary alcohol, chemoselectivity can be a consideration, although acylation of the amine is generally more facile under these conditions.

Sulfonamide Synthesis: The synthesis of sulfonamides from this compound involves the reaction of its secondary amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction is a standard and reliable method for installing a sulfonyl group onto an amine. organic-chemistry.org Recent advancements have explored alternative methods, including the use of sulfonyl fluorides activated by Lewis acids like calcium triflimide [Ca(NTf₂)₂], which can proceed in good to excellent yields across a range of amine substrates. nih.gov This method is notable for its functional group tolerance. For primary sulfonamide synthesis from organometallic reagents, agents like t-butoxysulfonylamine (tBuONSO) have been developed, though this specific application would require modification of the parent compound. tcichemicals.com

The table below summarizes generalized conditions for these transformations, applicable to secondary amines like the one present in this compound.

| Transformation | Reagent(s) | Base/Catalyst | General Conditions |

| Amidation | Acyl Chloride (R-COCl) | Triethylamine (Et₃N) | Aprotic solvent (e.g., CH₂Cl₂) |

| Amidation | Carboxylic Acid (R-COOH) | EDC, HOBt | Aprotic solvent (e.g., DMF) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Pyridine (B92270) or Et₃N | Aprotic solvent (e.g., CH₂Cl₂) |

| Sulfonylation | Sulfonyl Fluoride (R-SO₂F) | Ca(NTf₂)₂ | Alcohol solvent (e.g., t-amylOH) |

Ligand Formation and Coordination Chemistry with this compound

Coordination chemistry is the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. libretexts.org this compound is a versatile molecule capable of acting as a ligand in coordination complexes due to the presence of multiple potential donor sites. The properties of the resulting coordination complexes are influenced by the nature of the metal-ligand bonds, which are typically viewed as Lewis acid-base interactions where the ligand donates electron pairs to the metal. libretexts.org

The key donor sites in this compound are:

The Nitrogen Atom: The lone pair of electrons on the secondary amine nitrogen allows it to function as a strong Lewis base, coordinating to a metal center.

The Oxygen Atom: The primary alcohol's oxygen atom also possesses lone pairs and can act as a donor site, making the compound a potential bidentate (N,O) chelating ligand. Chelating ligands, which bind to a metal at two or more sites, generally form more stable complexes than monodentate ligands. libretexts.org

The Alkyne Group: The π-system of the carbon-carbon triple bond can engage in π-coordination with transition metals, particularly soft, electron-rich metals like palladium, gold, and silver. nih.gov

This multifunctionality allows this compound to form various types of coordination complexes. For instance, propargylamines and related amino alcohols are known to form complexes with metals such as gold and silver. researchgate.netmdpi.com The carboxylation of propargylic alcohols and amines using gold(I) or silver(I) catalysts proceeds through the formation of metal complexes where the unsaturated substrate coordinates to the metal center. researchgate.netmdpi.com The coordination can activate the alkyne for subsequent reactions. The specific coordination mode (monodentate via N, bidentate via N,O, or involving π-coordination) will depend on the metal ion's properties (hardness/softness, preferred coordination number) and the reaction conditions. uomustansiriyah.edu.iq

| Potential Donor Site | Type of Interaction | Metal Ion Preference | Example of Related Complex Formation |

| Amine (N) | σ-donation (Lewis Base) | Most transition metals | Cobalt-amine complexes libretexts.org |

| Alcohol (O) | σ-donation (Lewis Base) | Harder metal ions | Carboxylative cyclization with Au(I) mdpi.com |

| Alkyne (C≡C) | π-coordination | Soft transition metals (e.g., Ag, Au, Pd) | Activation towards cyclization researchgate.netmdpi.com |

| Amine and Alcohol (N,O) | Bidentate chelation | Various transition metals | Formation of stable chelate rings |

Reactions of the Primary Alcohol Group

The primary alcohol in this compound is a versatile functional group that can undergo a variety of transformations, including esterification, etherification, and selective oxidation.

Esterification and Etherification Reactions of this compound

Esterification: The primary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives. A common laboratory method is the reaction with a more reactive acyl chloride or acid anhydride in the presence of a base like pyridine or triethylamine. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed, though conditions must be chosen carefully to avoid side reactions involving the amine or alkyne. The synthesis of macrocyclic compounds often involves esterification as a key step to link building blocks. cam.ac.uk

Etherification: The formation of an ether from the primary alcohol can be accomplished via several methods. The Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a classic approach. However, the presence of the secondary amine, which can also be deprotonated or alkylated, necessitates careful control of reaction conditions for selectivity. Palladium-catalyzed O-allylation of alcohols with allyl alcohol is another method, proceeding via a (π-allyl)palladium complex. thieme-connect.de However, but-3-yn-1-ol has been reported to be an unsuitable substrate under certain palladium-catalyzed allylation conditions, suggesting that the alkyne functionality can interfere. thieme-connect.de

| Reaction | Reagents | Catalyst/Base | Key Considerations |

| Esterification | Carboxylic Acid, Acyl Chloride | H⁺ (acid), Pyridine | Potential for N-acylation |

| Etherification | Alkyl Halide | NaH (strong base) | Potential for N-alkylation |

| O-Allylation | Allyl Alcohol | Palladium Complex | Substrate compatibility thieme-connect.de |

Selective Oxidation of the Alcohol Functionality in this compound

The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, 2-(benzylamino)but-3-ynal, presents a significant challenge due to the presence of other oxidizable groups, namely the secondary amine and the terminal alkyne. A successful method must be highly chemoselective.

A particularly effective system for this type of transformation is copper-catalyzed aerobic oxidation using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a co-catalyst. nih.govd-nb.info This method is renowned for its mild reaction conditions and high selectivity for the oxidation of primary and secondary alcohols, while leaving other sensitive functional groups such as amines, alkynes, and phenols intact. researchgate.net The reaction typically uses a copper(I) source like CuI, a base such as 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of TEMPO, with molecular oxygen (from air or an oxygen balloon) serving as the terminal oxidant. nih.govresearchgate.net This system has been successfully applied to oxidize a wide range of benzyl (B1604629), aminobenzyl, and propargyl alcohols to their corresponding aldehydes and ketones in excellent yields. nih.govresearchgate.net Another related system for oxidizing propargylic alcohols utilizes an oxovanadium complex, VO(acac)₂, under an oxygen atmosphere, which is also effective but may require elevated temperatures. acs.org

The table below details results for the copper/TEMPO-catalyzed oxidation of substrates structurally related to this compound, demonstrating the system's efficacy.

| Substrate | Product | Catalyst System | Yield (%) | Reference |

| (2-aminophenyl)methanol | 2-Aminobenzaldehyde | CuI/DMAP/TEMPO | 92 | researchgate.net |

| (2-amino-5-methylphenyl)methanol | 2-Amino-5-methylbenzaldehyde | CuI/DMAP/TEMPO | 92 | researchgate.net |

| 3-Phenylprop-2-yn-1-ol | 3-Phenylprop-2-ynal | CuI/DMAP/TEMPO | 90 | nih.gov |

Tandem and Cascade Reactions Involving Multiple Functional Groups of this compound

Tandem or cascade reactions are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates, leading to a rapid increase in molecular complexity from simple starting materials. dtu.dk The unique combination of amine, alcohol, and alkyne functionalities in this compound makes it an ideal substrate for such transformations.

Propargylamines are versatile building blocks in a variety of cascade reactions. For example, they can undergo a silver-catalyzed cascade reaction with AgSCF₃ and KBr to produce allenyl thiocyanates via an in situ formed isothiocyanate intermediate followed by a researchgate.netresearchgate.net-sigmatropic rearrangement. nih.govacs.org Another example is the photocatalyzed cascade oxidative annulation of propargylamines with phosphine (B1218219) oxides, which proceeds through a complex pathway to yield phosphorylated heterocycles. rsc.org

Furthermore, metal-free cascade reactions have been developed, such as the reaction of propargylamines with amidines to divergently synthesize polysubstituted imidazoles and 4-alkenylquinazolines. researchgate.net The specific pathway is controlled by the reaction conditions. In a palladium-catalyzed carbonylative double cyclization, substrates like 4-(2-(benzylamino)phenyl)but-3-yn-1-ol are converted into complex fused heterocyclic structures, such as 5-benzyl-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one, in a single step involving the formation of two rings and three new bonds. researchgate.netcnr.it

| Reaction Type | Key Reagents/Catalyst | Product Class | Mechanistic Steps | Reference |

| Allenyl Thiocyanate Synthesis | AgSCF₃, KBr | Allenyl Thiocyanates | Isothiocyanate formation, researchgate.netresearchgate.net-sigmatropic rearrangement | nih.govacs.org |

| Phosphorylated Heterocycle Synthesis | Phosphine Oxide, Photocatalyst (e.g., AgOAc) | Phosphorylated Quinolines | Phosphinoylation, cyclization, oxidation, aromatization | rsc.org |

| Carbonylative Double Cyclization | CO, PdI₂/KI | Dihydrofuroquinolinones | O-cyclization, N-cyclocarbonylation | researchgate.netcnr.it |

| Flavanone Synthesis | Water, DBU (organocatalyst) | Flavanones | 1,4-conjugate addition, isomerization, oxa-Michael addition | organic-chemistry.org |

Stereoselective Transformations of this compound

Stereoselective synthesis involves reactions that preferentially form one stereoisomer over others. Given that this compound possesses a stereocenter at the C2 position, its synthesis and subsequent reactions can be controlled stereoselectively.

Synthesis of Enantiopure this compound: The synthesis of enantiomerically pure propargylamines and alcohols is a well-established field. For example, the asymmetric opening of an epoxide like styrene (B11656) oxide with an acetylide nucleophile can produce an enantiopure propargyl alcohol, (S)-1-phenylbut-3-yn-1-ol. diva-portal.org This alcohol can then be converted to an amine with inversion of stereochemistry via activation (e.g., mesylation or tosylation) followed by substitution with an amine, or through a Mitsunobu reaction followed by azide reduction. These routes could be adapted to produce either the (R) or (S) enantiomer of this compound.

Diastereoselective Reactions: Once an enantiomerically enriched sample of this compound is obtained, the existing stereocenter at C2 can direct the stereochemical outcome of subsequent reactions at other sites on the molecule. This is known as substrate-controlled diastereoselection. For example, reduction of the alkyne or addition reactions across the triple bond could be influenced by the adjacent stereocenter, leading to the preferential formation of one diastereomer. Intramolecular reactions, such as the 1,3-dipolar cycloadditions of nitrile oxides generated from aldoximes, are known to proceed with high stereoselectivity, where the stereochemistry of the newly formed ring is dictated by the geometry of the starting olefin. researchgate.net Similar principles would apply to intramolecular cyclizations involving this compound, where the pre-existing stereocenter would influence the transition state geometry and thus the stereochemical outcome.

Chiral phosphoric acids have also emerged as powerful catalysts for controlling stereoselectivity in reactions involving alkynes, such as in the synthesis of axially chiral allenes. acs.org Such catalytic systems could potentially be applied to transformations of this compound or its derivatives.

Chiroptical Properties and Stereochemical Investigations of 2 Benzylamino but 3 Yn 1 Ol

Determination of Absolute Configuration of Chiral 2-(Benzylamino)but-3-yn-1-ol

The unambiguous assignment of the absolute configuration of a chiral molecule is fundamental to understanding its properties and interactions. For this compound, several advanced analytical techniques can be employed to elucidate the three-dimensional arrangement of its atoms.

Single-Crystal X-ray Diffraction Analysis of Chiral Derivatives

Single-crystal X-ray diffraction is a powerful technique that provides a definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. unimi.itcam.ac.uk However, obtaining single crystals of the parent compound, an amino alcohol, can be challenging due to its physical properties. A common and effective strategy is to synthesize a crystalline derivative.

For this compound, derivatization can be achieved by reacting either the hydroxyl or the secondary amine group. For instance, reaction with a chiral carboxylic acid could form a diastereomeric salt or amide, which may have improved crystallization properties. Alternatively, incorporating a heavy atom into the derivative can facilitate the determination of the absolute configuration using anomalous dispersion effects. The crystal structure of such a derivative would unequivocally establish the relative and absolute stereochemistry of all chiral centers. researchgate.netmdpi.com

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₀N₂O₄S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.541 |

| b (Å) | 10.234 |

| c (Å) | 22.178 |

| Flack Parameter | 0.02(3) |

| Final R indices | R₁ = 0.035, wR₂ = 0.082 |

Note: This table presents hypothetical data for an illustrative crystalline derivative to demonstrate the type of information obtained from an X-ray diffraction experiment.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Studies

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov These methods are particularly valuable for determining the absolute configuration of molecules in solution, avoiding the need for crystallization. dtu.dkru.nl

The process involves measuring the experimental VCD and ECD spectra of an enantiomerically pure sample of this compound. Concurrently, the theoretical spectra for one of the enantiomers (e.g., the (R)-enantiomer) are calculated using quantum mechanical methods, typically Density Functional Theory (DFT). The absolute configuration is assigned by comparing the signs and intensities of the experimental Cotton effects in the spectra with the calculated ones. beilstein-journals.org A match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer would confirm the (R)-configuration for the sample.

Table 2: Illustrative Comparison of Experimental and Calculated VCD Data for Key Vibrational Bands of (R)-2-(Benzylamino)but-3-yn-1-ol

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) | Calculated VCD Sign |

|---|---|---|---|---|

| O-H Stretch | 3450 | + | 3465 | + |

| C≡C-H Stretch | 3305 | - | 3310 | - |

| C-H Bends | 1455 | + | 1458 | + |

| C-O Stretch | 1080 | - | 1075 | - |

Note: This table is a hypothetical representation of data from a VCD analysis.

Chiral Derivatizing Agent (CDA) Methodologies

The use of chiral derivatizing agents (CDAs) is a well-established NMR-based method for determining the absolute configuration of chiral alcohols and amines. wikipedia.orgnih.gov This technique converts a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have distinct NMR spectra.

A prominent example is the Mosher's acid method, which uses α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). wikipedia.org To determine the absolute configuration of this compound, its racemic mixture would be reacted with an enantiomerically pure form of MTPA chloride, such as (R)-MTPA-Cl, forming diastereomeric esters at the hydroxyl group. By analyzing the ¹H NMR spectra of these diastereomers, the chemical shift differences (Δδ = δₛ - δᵣ) for protons near the newly formed chiral center can be used to deduce the absolute configuration based on the established conformational model of the Mosher's esters. tcichemicals.com

Table 3: Hypothetical ¹H NMR Chemical Shift Differences (Δδ in ppm) for (R)- and (S)-Mosher's Esters of this compound

| Proton | δ for (S)-Ester | δ for (R)-Ester | Δδ (δₛ - δᵣ) |

|---|---|---|---|

| H-1a | 4.45 | 4.52 | -0.07 |

| H-1b | 4.38 | 4.48 | -0.10 |

| H-2 | 3.65 | 3.55 | +0.10 |

| H-4 (alkyne) | 2.50 | 2.45 | +0.05 |

Note: This table contains hypothetical data. According to the Mosher model, protons with a positive Δδ lie on one side of the MTPA plane, and those with a negative Δδ lie on the other, allowing for configurational assignment.

Conformational Analysis of this compound and Its Derivatives

The biological activity and chemical reactivity of a molecule are heavily influenced by its preferred three-dimensional shape or conformation. For this compound, the flexibility arises from rotation around the C1-C2 and C2-N single bonds. The conformational landscape is likely dominated by the potential for intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen lone pair, or the N-H proton and the oxygen lone pair.

Computational chemistry, particularly DFT, is a powerful tool for exploring the potential energy surface of the molecule to identify stable, low-energy conformers. chinesechemsoc.org These calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles for each conformer. Experimental validation of these computed conformations can be obtained from NMR spectroscopy, using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) which provides information about the through-space proximity of protons.

Table 4: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle H-O-C1-C2 (°) | Dihedral Angle C1-C2-N-C(benzyl) (°) | Relative Energy (kcal/mol) | Intramolecular H-Bond (O-H···N) |

|---|---|---|---|---|

| A (Global Minimum) | 65.2 | 175.1 | 0.00 | Yes |

| B | -178.5 | 178.9 | 1.25 | No |

| C | 68.1 | -70.3 | 2.10 | Yes |

Note: This table presents hypothetical data from a computational conformational search.

Diastereoselective Reactions Involving this compound

The existing chiral center in this compound can influence the stereochemical outcome of reactions occurring at other parts of the molecule, a phenomenon known as diastereoselection. msu.edu This is a cornerstone of stereocontrolled synthesis.

For instance, the reduction of the alkyne moiety to an alkene or alkane would create a new stereocenter if the substituents on the resulting double or single bond are different. The facial selectivity of the hydrogenation catalyst's approach would be directed by the steric and electronic properties of the existing stereogenic center at C2, leading to a preferential formation of one diastereomer over the other. Similarly, in reactions where this compound acts as a nucleophile (e.g., addition to a chiral aldehyde), the transition state energies for the formation of different diastereomeric products would differ, resulting in a diastereoselective outcome. nih.gov Such reactions are critical for building complex molecules with multiple, well-defined stereocenters. unica.it

Table 5: Hypothetical Diastereoselective Reduction of a Precursor to this compound

| Reaction | Reagent | Product | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Reduction of 2-(benzylamino)but-3-yn-1-one | NaBH₄, CeCl₃·7H₂O (Luche reduction) | This compound | 85:15 |

| Reduction of 2-(benzylamino)but-3-yn-1-one | L-Selectride® | This compound | 10:90 |

Note: This table provides hypothetical results for a diastereoselective reaction that could produce the title compound, illustrating how reagent choice can influence stereochemical outcomes.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Benzylamino but 3 Yn 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure of 2-(Benzylamino)but-3-yn-1-ol by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The predicted chemical shifts and coupling patterns are fundamental to confirming the compound's constitution.

Based on the structure, the ¹H NMR spectrum is expected to display distinct signals for each proton. The aromatic protons of the benzyl (B1604629) group would typically appear in the downfield region (δ 7.2-7.4 ppm). The benzylic methylene protons (-CH₂-Ph) are anticipated to show a characteristic signal, often a singlet or a pair of doublets if diastereotopic, around δ 3.8 ppm. The methine proton adjacent to the nitrogen and alkyne groups (-CH(NH)-C≡CH) would likely resonate around δ 3.4-3.6 ppm. The diastereotopic methylene protons of the alcohol group (-CH₂OH) would appear as distinct multiplets around δ 3.5-3.7 ppm. The acetylenic proton (-C≡CH) is expected to produce a sharp singlet or a doublet around δ 2.3 ppm. Furthermore, the protons of the N-H and O-H groups would appear as broad singlets whose chemical shifts are concentration and solvent-dependent.

The ¹³C NMR spectrum would complement this data, with the aromatic carbons of the benzyl group resonating between δ 127-140 ppm. The alkynyl carbons are expected at approximately δ 83 (quaternary C) and δ 74 (terminal CH). The carbons attached to the heteroatoms, namely the -CH(NH)- and -CH₂OH carbons, would likely appear in the δ 50-65 ppm range, while the benzylic -CH₂- carbon signal is anticipated around δ 52-55 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: Values are predictive and can vary based on solvent and experimental conditions.)

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|---|

| Aromatic CH | C₆H₅ | 7.20 - 7.40 | 127.0 - 129.0 | m |

| Aromatic C (quaternary) | C₆H₅ | - | ~139.0 | - |

| Benzylic CH₂ | -CH₂-Ph | ~3.80 | ~53.0 | s or ABq |

| Methine CH | -CH(NH)- | ~3.50 | ~55.0 | dd |

| Methylene CH₂ | -CH₂OH | 3.50 - 3.70 | ~63.0 | m (diastereotopic) |

| Alkynyl CH | -C≡CH | ~2.30 | ~74.0 | d |

| Alkynyl C (quaternary) | -C≡CH | - | ~83.0 | - |

| Amine NH | -NH- | variable (broad) | - | s |

| Alcohol OH | -OH | variable (broad) | - | s |

To unambiguously assign these resonances and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the -CH(NH)- proton and the adjacent -CH₂OH and -C≡CH protons, confirming the butynol backbone connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the ¹H signal at ~3.50 ppm to the ¹³C signal at ~55.0 ppm for the -CH(NH)- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. Key HMBC correlations would include the correlation from the benzylic protons (-CH₂-Ph) to the aromatic carbons and the methine carbon (-CH(NH)-), confirming the N-benzyl linkage. Correlations from the acetylenic proton to the C2 and C3 carbons would further solidify the butynol structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. NOESY can provide crucial information about the molecule's conformation by showing correlations between protons that are close in space but not necessarily through bonds, such as between the benzylic protons and the protons on the butynol backbone.

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers insights into the structure, conformation, and dynamics of molecules in the solid phase. For a crystalline sample of this compound, ssNMR could be used to study polymorphic forms, intermolecular interactions such as hydrogen bonding involving the -OH and -NH groups, and the packing arrangement in the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden signals in the solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₁H₁₃NO), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared against the experimental value to confirm the elemental composition with high confidence.

Data Table: HRMS Data for [C₁₁H₁₃NO + H]⁺

| Formula | Ion Type | Calculated Exact Mass |

|---|---|---|

| C₁₁H₁₄NO⁺ | [M+H]⁺ | 176.1070 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. For this compound, several characteristic fragmentation pathways are expected. libretexts.orglibretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. libretexts.org This could lead to the formation of a stable benzyl cation or a tropylium ion at m/z 91 ([C₇H₇]⁺). nih.gov Another alpha-cleavage adjacent to the alcohol's carbon could result in the loss of the hydroxymethyl radical (•CH₂OH), leading to an ion at m/z 144.

Loss of Water (Dehydration): Alcohols frequently undergo dehydration, leading to a fragment ion corresponding to [M-H₂O]⁺. libretexts.org

Benzyl Group Fragmentation: A prominent peak at m/z 91 corresponding to the [C₇H₇]⁺ ion is a hallmark of benzyl-containing compounds. nih.govstackexchange.com Further fragmentation of this ion can lead to signals at m/z 77 and 65.

Interactive Data Table: Predicted Key MS/MS Fragment Ions for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 175 | [M]⁺• | Molecular Ion |

| 157 | [M-H₂O]⁺• | Loss of water |

| 144 | [M-CH₂OH]⁺ | Alpha-cleavage at C1-C2 bond |

| 91 | [C₇H₇]⁺ | Cleavage of benzyl group (Tropylium ion) |

| 84 | [M-C₇H₇]⁺ | Loss of benzyl radical |

| 77 | [C₆H₅]⁺ | Loss of CH₂ from tropylium ion |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular bonds and functional groups.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. nist.govnist.gov

A moderate N-H stretching band for the secondary amine, typically appearing around 3300-3500 cm⁻¹.

A sharp, strong band around 3300 cm⁻¹ due to the ≡C-H stretching of the terminal alkyne.

A weak to medium intensity C≡C stretching band near 2100-2140 cm⁻¹.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹, and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

A strong C-O stretching band for the primary alcohol, typically found between 1000-1075 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the C≡C triple bond stretch, which often gives a strong signal in Raman spectra even if it is weak in the IR spectrum. The symmetric vibrations of the benzene (B151609) ring would also be expected to be Raman active.

Data Table: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Alcohol (-OH) | O-H stretch | 3200 - 3600 (broad) | Weak |

| Secondary Amine (-NH-) | N-H stretch | 3300 - 3500 (medium) | Weak |

| Terminal Alkyne (≡C-H) | ≡C-H stretch | ~3300 (sharp, strong) | Strong |

| Alkyne (-C≡C-) | C≡C stretch | 2100 - 2140 (weak-medium) | Strong |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Strong |

| Primary Alcohol | C-O stretch | 1000 - 1075 | Weak |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. The process involves directing a beam of X-rays onto a single crystal of the substance. The subsequent diffraction pattern of the X-rays is recorded and analyzed to build a three-dimensional model of the electron density of the molecule. From this model, the exact positions of the atoms, bond lengths, and bond angles can be determined, providing an unambiguous determination of the molecular structure in the solid state.

For a compound like this compound, a successful single-crystal XRD analysis would yield crucial information, including:

Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic).

Space Group: The symmetry elements present in the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise location of each atom within the unit cell.

Despite the utility of this technique, a search of crystallographic databases and the broader scientific literature did not yield any specific studies that have successfully crystallized and performed an X-ray diffraction analysis on this compound. Consequently, no crystallographic data, such as unit cell parameters or space group information, can be presented.

Table 1: Hypothetical X-ray Crystallographic Data for this compound (Note: The following table is for illustrative purposes only, as no experimental data has been found.)

| Parameter | Value |

|---|---|

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Advanced chromatographic techniques are essential for assessing the purity of chemical compounds and, for chiral molecules, determining the enantiomeric excess (ee). Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers. chromatographyonline.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for purity analysis and, with a chiral column, for enantiomeric separation. In GC, the compound is vaporized and passed through a column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. The mass spectrometer then detects and helps identify the separated components based on their mass-to-charge ratio.

A comprehensive literature search did not uncover any specific methods or results for the analysis of this compound using chiral HPLC or GC-MS. Therefore, detailed experimental conditions such as the type of chiral column, mobile phase composition, flow rate, detection wavelength, and retention times for the enantiomers cannot be provided. Similarly, no data on the determination of the enantiomeric excess for this specific compound is available.

Table 2: Hypothetical Chiral HPLC Method for this compound (Note: The following table is for illustrative purposes only, as no experimental data has been found.)

| Parameter | Condition |

|---|---|

| Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Detection | Data not available |

| Retention Time (R-enantiomer) | Data not available |

| Retention Time (S-enantiomer) | Data not available |

Theoretical and Computational Studies on 2 Benzylamino but 3 Yn 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) or ab initio calculations can determine the distribution of electrons and predict a molecule's stability and reactivity. chinesechemsoc.orgrsc.org For 2-(Benzylamino)but-3-yn-1-ol, these calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

From the optimized structure, key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more likely to be reactive.

Other properties such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from these orbital energies. apolloscientific.co.uk These parameters provide a quantitative basis for predicting how this compound might behave in chemical reactions, for instance, identifying the nitrogen and oxygen atoms as likely sites for protonation and the alkyne group as a region of high electron density susceptible to electrophilic attack.

Table 1: Illustrative Electronic Properties of this compound Calculated at the B3LYP/6-31G(d,p) Level of Theory. (Note: The following values are hypothetical examples of what such calculations would yield and are for illustrative purposes only.)

| Calculated Property | Hypothetical Value | Predicted Implication |

|---|---|---|

| EHOMO | -6.2 eV | Electron-donating capability (nucleophilicity) |

| ELUMO | -0.5 eV | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | High kinetic stability, low reactivity |

| Ionization Potential | 6.2 eV | Energy required to remove an electron |

| Electron Affinity | 0.5 eV | Energy released upon adding an electron |

| Dipole Moment | 2.5 D | Moderate polarity |

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound

Density Functional Theory (DFT) is a widely used computational method to investigate the pathways of chemical reactions. frontiersin.orgrsc.org It can map the potential energy surface of a reaction, identifying transition states and intermediates, and calculating the energy barriers associated with each step. This provides a detailed understanding of the reaction mechanism and can explain product selectivity. nih.gov

For this compound, DFT could be used to study various potential reactions, such as intramolecular cyclization, oxidation of the alcohol, or addition reactions at the alkyne. For example, a study on the related molecule 3-(benzylamino)propan-1-ol (B28111) investigated its reaction with CO2 and an alkynol, using DFT to determine the most likely mechanistic pathway. chinesechemsoc.org The calculations showed that deprotonation of the hydroxyl group by a base had a much lower energy barrier (2.13 kcal/mol) than deprotonation of the amine (14.74 kcal/mol), strongly suggesting the alcohol is the initial nucleophile. chinesechemsoc.org

A similar DFT study on this compound could investigate a hypothetical intramolecular cyclization to form a five-membered heterocyclic ring. The calculations would model the proposed steps: 1) deprotonation of the alcohol, 2) nucleophilic attack of the resulting alkoxide on the alkyne, and 3) subsequent protonation. By calculating the free energy of the reactant, transition states, and products, DFT could predict the feasibility of the reaction and the preferred stereochemical outcome.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into their dynamic behavior. nih.gov For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are invaluable for performing a thorough conformational analysis. mdpi.comrsc.org

A typical MD simulation would place the molecule in a simulated solvent box (e.g., water) and calculate the forces between all atoms using a classical force field (e.g., AMBER, CHARMM). nih.gov The simulation would then solve Newton's equations of motion, tracking the trajectory of each atom over nanoseconds or longer.

Analysis of the trajectory allows for the identification of the most stable conformers (low-energy states) and the determination of their relative populations. mdpi.com Key dihedral angles, such as those around the C-C and C-N bonds of the amino alcohol backbone, would be monitored to define the conformational space. The simulations can also reveal the dynamics of intramolecular hydrogen bonding between the alcohol's hydroxyl group and the amine nitrogen. Furthermore, MD simulations can characterize intermolecular interactions, such as hydrogen bonds between the molecule and surrounding water molecules, which is crucial for understanding its solubility and behavior in a biological environment. nih.gov

Table 2: Illustrative Conformational Analysis of this compound from a Hypothetical MD Simulation. (Note: Conformer populations are hypothetical examples based on typical findings for flexible molecules in solution.)

| Conformer | Defining Feature (Dihedral Angles) | Hypothetical Population (%) | Intramolecular H-Bond |

|---|---|---|---|

| 1 (Extended) | Anti-periplanar backbone | 45% | No |

| 2 (Gauche 1) | Gauche conformation around C-C bond | 30% | Weak/Transient |

| 3 (Gauche 2) | Gauche conformation around C-N bond | 20% | No |

| 4 (Folded) | Proximity of benzyl (B1604629) and alkyne groups | 5% | Yes (O-H···N) |

Predictive Modeling of Spectroscopic Parameters of this compound

Computational chemistry can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. frontiersin.org This is a powerful tool for structure verification and interpretation of experimental spectra. The standard approach involves first optimizing the molecule's geometry and calculating its conformer populations (as in sections 6.1 and 6.3), followed by NMR shielding tensor calculations using a method like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework.

The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). For flexible molecules, it is crucial to compute the Boltzmann-averaged chemical shifts over the ensemble of low-energy conformers to obtain an accurate prediction. Machine learning models are increasingly used to refine these DFT-based predictions, often reducing the mean average error to less than 0.2 ppm for ¹H NMR and 1.3 ppm for ¹³C NMR. frontiersin.orgchemrxiv.org

For this compound, this predictive modeling could help assign the signals in an experimental spectrum, especially for the diastereotopic protons of the CH₂ group adjacent to the benzyl ring and the methine proton at the chiral center. A strong correlation between the predicted and a future experimental spectrum would provide high confidence in the structural assignment.

Table 3: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound. (Note: These values are hypothetical, intended to demonstrate the predictive modeling process.)

| Atom/Group | Hypothetical Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) | Hypothetical Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| Alkyne-H | 2.35 | 2.40 | 72.1 | 72.5 |

| Alkyne-C | - | - | 84.5 | 85.0 |

| CH-OH | 4.10 | 4.15 | 64.3 | 64.8 |

| CH-N | 3.55 | 3.60 | 58.9 | 59.3 |

| Benzyl-CH₂ | 3.80 / 3.95 | 3.82 / 3.98 | 53.7 | 54.1 |

| Aromatic-CH | 7.20-7.40 | 7.25-7.45 | 127.5-129.0 | 127.8-129.3 |

In Silico Screening of this compound as a Ligand Scaffold

The N-propargylamine functional group is a known "privileged scaffold" in medicinal chemistry, appearing in several bioactive compounds. nih.govacs.org In silico screening methods, particularly molecular docking, can be used to rapidly assess the potential of this compound as a ligand for various biological targets, such as enzymes or receptors.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity through a scoring function. researchgate.net For example, this compound could be docked into the active site of enzymes like monoamine oxidase B (MAO-B), a common target for N-propargylamine inhibitors. The docking simulation would predict the binding pose and score, highlighting key interactions such as hydrogen bonds from the alcohol and amine groups, and π-π stacking from the benzyl ring.

A virtual screening campaign could dock the molecule against a library of disease-relevant proteins to identify potential biological activities. High-ranking hits could then be prioritized for experimental testing. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to evaluate the drug-likeness and potential toxicity profile of the molecule at an early stage. researchgate.netresearchgate.net

Table 4: Illustrative Molecular Docking Results for this compound Against a Hypothetical Protein Target. (Note: Data is hypothetical and for demonstration purposes only.)

| Protein Target | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|

| Monoamine Oxidase B (MAO-B) | -7.8 | H-bond with Tyr435 (from OH), π-π stacking with Tyr398 (from benzyl ring) |

| Acetylcholinesterase (AChE) | -8.2 | H-bond with Ser203 (from OH), π-cation interaction with Trp86 (from protonated amine) |

| A Generic Kinase | -6.5 | H-bond with backbone amide in hinge region (from NH) |

Applications of 2 Benzylamino but 3 Yn 1 Ol in Organic Synthesis and Materials Science Non Clinical Focus

2-(Benzylamino)but-3-yn-1-ol as a Chiral Building Block for Complex Molecules

The inherent chirality and multiple reactive sites of this compound make it an attractive starting material for the stereoselective synthesis of intricate organic compounds. Chiral β-amino alcohols are common structural motifs in numerous natural products and bioactive molecules. researchgate.net

While specific total syntheses employing this compound are not extensively documented, the strategic importance of the closely related propargyl alcohol and amino alcohol synthons is well-established in natural product synthesis. nih.govmdpi.com These building blocks are crucial for creating key carbon-carbon bonds and introducing stereocenters early in a synthetic sequence.

The true utility of this compound is evident in its role as a precursor to diverse heterocyclic and carbocyclic scaffolds, which are foundational structures in medicinal chemistry and materials science. kcl.ac.ukresearchgate.netuou.ac.innih.gov The combination of the nucleophilic amine and the electrophilic alkyne (upon activation) allows for a variety of intramolecular and intermolecular cyclization reactions.

Propargylamines are well-documented precursors for heterocycles such as pyrroles and pyrimidines. mdpi.comkcl.ac.uk For instance, a common strategy involves the cyclization of intermediates formed from propargylamines to construct five- and six-membered rings. kcl.ac.uk Furthermore, derivatives of but-3-yn-1-ol, a core component of the target molecule, have been used to generate novel phosphonate-containing scaffolds. In one reported synthesis, diethyl 4-chlorobut-1-yn-1-ylphosphonate, prepared from but-3-yn-1-ol, reacts with various amines, including benzylamine (B48309), to produce substituted diethyl 2-aminocyclobut-1-en-1-ylphosphonates via a regioselective cyclization. alquds.edu This provides a facile, catalyst-free method for creating unique cyclobutene (B1205218) frameworks. alquds.edu

In another example demonstrating the utility of this structural class, a related compound, 4-(2-aminophenyl)but-3-yn-1-ol, undergoes a selective palladium iodide-catalyzed carbonylative double cyclization to produce dihydrofuroquinolinone derivatives. mdx.ac.ukcnr.it This process efficiently constructs two rings and three new bonds in a single step, highlighting the power of such building blocks in rapidly generating molecular complexity. mdx.ac.uk

Table 1: Synthesis of Heterocyclic Scaffolds from Propargyl Precursors

| Precursor | Reagent(s) | Resulting Scaffold | Conditions | Yield (%) | Ref |

| Diethyl (4-chlorobut-1-yn-1-yl)phosphonate | Benzylamine | Diethyl [2-(benzylamino)cyclobut-1-en-1-yl]phosphonate | Neat, 25°C, 15 h | 79 | alquds.edu |

| 4-(2-(Methylamino)phenyl)but-3-yn-1-ol | CO/Air (1:7, 40 atm) | 5-Methyl-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one | PdI₂, KI, MeCN, 100°C | 89 | mdx.ac.uk |

| Propargylic Alcohols | Amidine | Substituted Pyrimidines | Cu(OTf)₂ | N/A | mdpi.com |

Utilization of this compound in the Development of New Catalysts

The chiral amino alcohol framework is a privileged structure for the development of new catalysts, both for transition-metal-catalyzed reactions and for organocatalysis. mdpi.comnih.gov

Chiral 1,2-amino alcohols are excellent precursors for the synthesis of ligands used in asymmetric catalysis. mdpi.comnih.gov The nitrogen and oxygen atoms can act as a bidentate chelating system to bind with a metal center, creating a well-defined chiral environment that can induce high stereoselectivity in a reaction.

A prominent example of this strategy is the synthesis of phosphinodihydrooxazole (PHOX) ligands. These ligands are typically synthesized from chiral amino alcohols and are highly effective in a range of asymmetric transformations, including hydrogenations and C-C bond-forming reactions. For example, 2-amino-apopinan-3-ol, a bicyclic amino alcohol derived from (−)-α-pinene, has been converted into a PHOX ligand. mdpi.com The resulting ruthenium complex of this ligand served as a highly effective catalyst for the asymmetric transfer hydrogenation (ATH) of various aryl-alkyl ketones, producing chiral secondary alcohols with excellent yields and enantioselectivity. mdpi.com Given its analogous 1,2-amino alcohol structure, this compound is a prime candidate for conversion into novel PHOX-type or other bidentate ligands. The alkyne moiety offers an additional site for further modification or for tuning the electronic properties of the resulting metal complex.

Table 2: Asymmetric Transfer Hydrogenation of Ketones using a Ruthenium Catalyst with a β-Amino Alcohol-Derived PHOX Ligand

| Substrate (Ketone) | Product (Alcohol) | Catalyst System | Enantiomeric Excess (ee %) | Yield (%) | Ref |

| Acetophenone | 1-Phenylethan-1-ol | [RuCl₂(PHOX)(PPh₃)] / NaOH | 94 | 98 | mdpi.com |

| 1-(4-Methoxyphenyl)ethan-1-one | 1-(4-Methoxyphenyl)ethan-1-ol | [RuCl₂(PHOX)(PPh₃)] / NaOH | 95 | 99 | mdpi.com |

| 1-(4-Bromophenyl)ethan-1-one | 1-(4-Bromophenyl)ethan-1-ol | [RuCl₂(PHOX)(PPh₃)] / NaOH | 97 | 99 | mdpi.com |

| 1-(Naphthalen-2-yl)ethan-1-one | 1-(Naphthalen-2-yl)ethan-1-ol | [RuCl₂(PHOX)(PPh₃)] / NaOH | 97 | 99 | mdpi.com |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of modern synthesis. Derivatives of this compound possess functional groups that are hallmarks of organocatalytic scaffolds. The secondary amine and alcohol groups can participate in hydrogen-bond-donating catalysis, activating electrophiles and controlling stereochemistry.

Moreover, the amine functionality is a key component in enamine and iminium ion catalysis. Chiral aldehyde catalysis, which mimics the function of pyridoxal-dependent enzymes, relies on the formation of Schiff bases between an aldehyde catalyst and an amino acid substrate to facilitate α-functionalization. nih.govfrontiersin.org While the target compound is not an amino acid, its amino alcohol core could be incorporated into more complex structures designed to act as chiral catalysts or co-catalysts in such transformations. The development of new catalysts derived from readily available chiral building blocks like this compound remains a promising area of research. frontiersin.org

Integration of this compound into Polymeric Materials and Supramolecular Assemblies